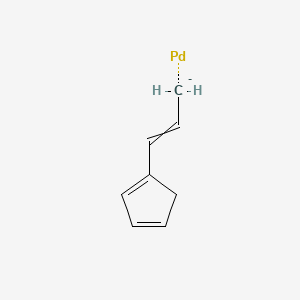

Cyclopentadienyl allyl palladium

Description

Historical Context and Early Research on Palladium-Cyclopentadienyl and Palladium-Allyl Complexes

The journey into the world of cyclopentadienyl (B1206354) complexes began in earnest with the groundbreaking discovery of ferrocene (B1249389) (Fe(C₅H₅)₂) in 1951, which ignited widespread interest in organometallic chemistry. numberanalytics.com While cyclopentadienyl complexes of many transition metals were explored, those of palladium have been comparatively less numerous than for other platinum-group metals. researchgate.netresearchgate.net Early work in the 1970s demonstrated the synthesis of palladium-cyclopentadienyl complexes, such as (R₃P)(π-C₅H₅)PdX, by reacting binuclear halogen-bridged palladium compounds with thallium cyclopentadienide (B1229720) (TlC₅H₅). rsc.org

The study of transition-metal allyl complexes also has a rich history. The allyl ligand is a versatile three-carbon unit that typically binds to a metal center in an η³-fashion, donating three electrons. wikipedia.org The synthesis of allyl palladium complexes was advanced through methods like the oxidative addition of allylic halides to low-valent metal complexes, a key route used to prepare the allylpalladium chloride dimer, a precursor to Cp(allyl)Pd. wikipedia.orgwikipedia.org The first preparation of (cyclopentadienyl)(π-allyl)palladium(II) itself was reported by Shaw in 1960. acs.org

Significance of η³-Allyl and η⁵-Cyclopentadienyl Ligands in Palladium Chemistry

The unique properties of Cyclopentadienyl allyl palladium are derived from the distinct roles of its two primary ligands.

The η⁵-cyclopentadienyl (Cp) ligand is a cornerstone of organometallic chemistry, prized for its ability to form stable complexes with a wide array of transition metals. numberanalytics.com In many catalytic applications, the Cp ligand functions as a "spectator," meaning it remains bound to the metal center, providing a stable coordination environment without directly participating in the reaction. numberanalytics.com This stability is crucial for the metal to perform its catalytic function. numberanalytics.com While many cyclopentadienyl palladium complexes are neutral Pd(II) species, the Cp ligand can stabilize various oxidation states. researchgate.netresearchgate.net

The η³-allyl ligand is fundamental to palladium-catalyzed reactions, particularly allylic substitution reactions. mdpi.comnih.gov The bonding mode of the allyl ligand is critical to its reactivity; η³-allyl ligands render the allyl group electrophilic, making it susceptible to attack by nucleophiles. researchgate.netnih.gov In contrast, an η¹-allyl ligand is typically nucleophilic. researchgate.netnih.gov This dual reactivity is central to the extensive use of palladium-allyl intermediates in organic synthesis. nih.gov The η³-allyl group is classified as an LX-type ligand, contributing three electrons to the metal's valence shell under the neutral ligand model. wikipedia.org

Overview of Research Trajectories for this compound and Related Species

Research into Cp(allyl)Pd has evolved from fundamental structural and reactivity studies to a wide range of practical applications. Initially, its utility was demonstrated in synthesizing other palladium complexes. For instance, it reacts with bulky alkyl phosphines to produce two-coordinate palladium(0) complexes, which are themselves valuable catalysts. wikipedia.orgacs.org It also reacts with alkyl isocyanides to form palladium clusters. wikipedia.org

Key Research Applications of Cp(allyl)Pd

| Research Area | Application | Key Findings |

| Catalysis | Precatalyst for cross-coupling reactions (e.g., Sonogashira) | More reactive and efficient at generating the active Pd(0) species compared to traditional precursors like Pd(dba)₂. acs.orgaspirasci.com |

| Polymer Chemistry | Initiator for polymerization of diazoacetates | Efficiently produces homo- and copolymers with high tolerance for various functional groups. acs.orgacs.org The polymerization exhibits slow initiation and rapid propagation characteristics. acs.org |

| Materials Science | Precursor for Chemical Vapor Deposition (CVD) | Used to deposit thin films of metallic palladium. wikipedia.org |

| Mechanistic Studies | Platform for studying ligand effects in catalysis | The stability of the Cp ligand allows for systematic investigation of how other ligands (e.g., phosphines) influence catalytic activity and the formation of intermediates. acs.org |

More recent research has focused on leveraging Cp(allyl)Pd as a highly efficient precatalyst. It has been identified as a superior alternative to common palladium(II) and palladium(0) precursors like Pd(OAc)₂ and Pd₂(dba)₃ for generating the catalytically active L-Pd(0) species required in many cross-coupling reactions. acs.org Its role as an initiator in the polymerization of diazoacetates represents a significant advancement, enabling the synthesis of functionalized polymers. acs.orgacs.org Furthermore, the study of related vinylidene-π-allyl palladium species continues to open new avenues in organic synthesis, demonstrating the enduring importance of understanding the fundamental reactivity of palladium-allyl complexes. nih.govresearchgate.net

Properties

Molecular Formula |

C8H9Pd- |

|---|---|

Molecular Weight |

211.58 g/mol |

IUPAC Name |

palladium;1-prop-1-enylcyclopenta-1,3-diene |

InChI |

InChI=1S/C8H9.Pd/c1-2-5-8-6-3-4-7-8;/h2-6H,1,7H2;/q-1; |

InChI Key |

ABKFMURDLHTMLE-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]C=CC1=CC=CC1.[Pd] |

Origin of Product |

United States |

Structural Elucidation and Bonding Analysis of Cyclopentadienyl Allyl Palladium Complexes

Spectroscopic Techniques for Structural Characterization

A suite of spectroscopic methods is employed to probe the structural and electronic characteristics of cyclopentadienyl (B1206354) allyl palladium and its derivatives in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamic behavior of cyclopentadienyl allyl palladium in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum, the protons of the cyclopentadienyl (Cp) and allyl ligands exhibit characteristic chemical shifts and coupling patterns. The five protons of the Cp ring typically appear as a single resonance, indicating that they are chemically equivalent on the NMR timescale. This equivalence arises from the rapid rotation of the Cp ring about the metal-ligand axis. The protons of the η³-allyl group show a more complex pattern, with distinct signals for the syn and anti protons, providing evidence for the trihapto coordination of the allyl ligand.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the Cp ring also typically show a single resonance due to rapid rotation. The three carbon atoms of the allyl ligand give rise to distinct signals, further confirming the η³-coordination mode. The chemical shifts of these carbons are indicative of their sp²-hybridized nature and their interaction with the palladium center. Dynamic processes, such as the interchange of syn and anti protons on the allyl ligand, can also be studied using variable-temperature NMR experiments.

Detailed NMR data for related palladium-allyl complexes have been extensively reported, providing a basis for the interpretation of the spectra of this compound. For instance, in palladium-catalyzed reactions involving allyl halides, the ¹H and ¹³C NMR spectra of the resulting organic products are crucial for their characterization. rsc.org

Table 1: Representative NMR Data for Palladium-Allyl Type Compounds

| Compound Type | Nucleus | Chemical Shift (δ) Range (ppm) | Key Features |

|---|---|---|---|

| Palladium-Allyl Complexes | ¹H | 2.5 - 6.0 | Signals for syn and anti protons of the allyl group. |

| ¹³C | 50 - 120 | Resonances for the three distinct allyl carbons. | |

| Cyclopentadienyl Ligands on Pd | ¹H | 4.5 - 6.5 | Typically a single peak indicating equivalent protons. |

Note: The exact chemical shifts can vary depending on the specific ligands and solvent used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into the vibrational modes and electronic transitions within the this compound molecule.

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. Organometallic complexes like this compound typically exhibit absorption bands in the UV and visible regions of the electromagnetic spectrum. These absorptions correspond to the promotion of electrons from lower-energy orbitals to higher-energy orbitals, such as metal-to-ligand charge transfer (MLCT) or d-d transitions on the palladium center. The position and intensity of these bands are sensitive to the nature of the ligands and the geometry of the complex. rsc.org Studies on related palladium nanoparticles have shown distinct absorption peaks in the UV-Vis spectrum due to surface plasmon resonance. researchgate.net

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HRMS) are particularly valuable for characterizing organometallic complexes. scbt.comnih.gov

ESI-MS is a soft ionization technique that allows for the transfer of intact molecular ions from solution to the gas phase, minimizing fragmentation. rsc.org This enables the direct observation of the molecular ion of this compound, confirming its molecular weight of approximately 212.59 g/mol . scbt.comaspirasci.com The isotopic pattern of the palladium atom provides a characteristic signature that aids in the identification of palladium-containing species.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.net By comparing the experimentally measured mass to the calculated mass for a given chemical formula, it is possible to confirm the composition of (C₅H₅)Pd(C₃H₅). This technique is also invaluable for characterizing the products of reactions involving this compound, as demonstrated in studies of palladium-catalyzed reactions where HRMS was used to confirm the elemental composition of the synthesized organic molecules. rsc.orgmdpi.com

X-ray Diffraction Studies for Solid-State Geometry

Single-crystal X-ray diffraction studies of this compound have unequivocally established its molecular structure. researchgate.net These studies reveal that the palladium atom is coordinated to both the cyclopentadienyl and allyl ligands in a "half-sandwich" arrangement. wikipedia.org

The cyclopentadienyl ligand is bonded to the palladium center in an η⁵ (pentahapto) fashion, meaning that all five carbon atoms of the ring are involved in bonding to the metal. cam.ac.uk The palladium atom lies along the five-fold rotational axis of the Cp ring.

Table 2: Selected Bond Distances and Angles from X-ray Diffraction Data of (η³-Allyl)(η⁵-cyclopentadienyl)palladium(II) and Related Complexes

| Parameter | (η³-Allyl)(η⁵-cyclopentadienyl)palladium(II) | Related (P-P)Pd(allyl) Complexes |

|---|---|---|

| Bond Distances (Å) | ||

| Pd-C(allyl, central) | ~2.10 | Varies with ligand |

| Pd-C(allyl, terminal) | ~2.12 - 2.15 | Varies with ligand |

| Pd-C(Cp) | ~2.20 - 2.25 | N/A |

| **Bond Angles (°) ** | ||

| C(allyl)-C(allyl)-C(allyl) | ~120 | Varies with ligand |

Note: The values are approximate and can vary slightly depending on the specific crystal structure determination. Data for related complexes are provided for comparison. nih.govmdpi.com

X-ray diffraction studies of such dinuclear complexes have revealed that a cyclopentadienyl or allyl ligand can bridge the two palladium atoms in a μ-η³:η³ or other fashions. researchgate.net The geometry of the bridging ligand is a key factor in determining the electronic and reactive properties of these bimetallic species. For example, in some dinuclear palladium(I) complexes with a single bridging chloride ligand, the Pd-Cl-Pd angle can be unusually small, suggesting a d⁸-d⁸ interaction between the metal centers. scispace.comnih.govresearchgate.net The study of these dinuclear complexes provides valuable insights into the potential for this compound to be a precursor to catalytically active dinuclear species. rsc.org

Investigation of Intermolecular Interactions via X-ray Crystallography

X-ray crystallography provides definitive insights into the solid-state structure of molecules, revealing not only the intramolecular bond distances and angles but also the nature and geometry of intermolecular interactions that govern the crystal packing. For this compound, its 18-electron configuration results in a stable half-sandwich structure with C_s symmetry, indicating a plane of symmetry within the molecule.

While detailed analyses of intermolecular contacts for the monomeric (η⁵-C₅H₅)Pd(η³-C₃H₅) are not extensively documented in the readily available literature, studies on related palladium(I) dimers featuring bridging cyclopentadienyl (Cp) and allyl ligands offer valuable comparative data. In these dimeric structures, the intermolecular interactions are predominantly of a non-covalent nature, with estimated energies in the range of 0.3–1.6 kcal/mol researchgate.net. These weak interactions, likely comprising van der Waals forces and potentially weak C-H···π interactions, dictate the packing of the molecules in the crystal lattice.

Computational and Theoretical Studies on Electronic Structure and Bonding

To complement experimental data, computational and theoretical methods offer a powerful lens through which to examine the electronic environment of this compound at a sub-atomic level.

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure of organometallic complexes. For this compound, DFT calculations would reveal the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining the complex's reactivity.

Based on studies of related palladium-allyl and palladium-cyclopentadienyl systems, the HOMO is expected to have significant contributions from the palladium d-orbitals and the π-orbitals of the allyl and cyclopentadienyl ligands. The LUMO is likely to be a combination of palladium orbitals and the π* anti-bonding orbitals of the organic ligands chemtube3d.commasterorganicchemistry.com. The energy gap between the HOMO and LUMO is a key indicator of the complex's kinetic stability and its potential to participate in catalytic cycles.

The interaction between the allyl ligand and the palladium center involves σ-donation from the lowest energy π-orbital of the allyl group to a metal d-orbital (typically the d_z²) and π-donation from the allyl's HOMO to a suitable metal d-orbital (e.g., d_xz) chemtube3d.com. Simultaneously, there is π-back-donation from another metal d-orbital (e.g., d_yz) to the allyl's LUMO chemtube3d.com. Similarly, the cyclopentadienyl anion acts as a potent six-electron donor, engaging in strong σ and π bonding with the palladium center. DFT calculations can quantify the extent of this electron donation and back-donation, providing a detailed picture of the electron distribution within the molecule.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on DFT studies of related systems.

| Molecular Orbital | Primary Contributing Fragments | Nature of Interaction |

| HOMO | Pd (d-orbitals), Allyl (π), Cp (π) | Metal-Ligand Bonding |

| LUMO | Pd (d-orbitals), Allyl (π), Cp (π) | Metal-Ligand Anti-bonding |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions acs.orgresearchgate.net. A QTAIM analysis of this compound would involve identifying bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between different types of interactions.

For the covalent bonds within the cyclopentadienyl and allyl ligands, as well as the Pd-C bonds, BCPs with high ρ and negative ∇²ρ values are expected, indicative of shared-shell interactions. In contrast, for the non-covalent intermolecular interactions that stabilize the crystal lattice, BCPs with low ρ and positive ∇²ρ values would be anticipated, characteristic of closed-shell interactions like van der Waals forces.

The electronic properties of organometallic complexes are profoundly influenced by the nature of their ligands. Comparative studies on palladium dimers with different bridging ligands, such as cyclopentadienyl and allyl groups, offer valuable insights into their respective electronic effects.

DFT calculations on Pd(I) dimers have shown that the nature of the bridging ligand significantly alters the character of the HOMO acs.org. Specifically, solid-state structures indicate that bridging allyl ligands tend to bind more tightly to the metal centers than bridging cyclopentadienyl ligands acs.org. This difference in binding affinity can be attributed to the different overlap between the metal d-orbitals and the π-orbitals of the bridging ligands.

Table 2: Comparison of Electronic Effects of Bridging Allyl and Cyclopentadienyl Ligands in Palladium Dimers.

| Feature | Bridging Allyl Ligand | Bridging Cyclopentadienyl Ligand |

| Binding Affinity | Binds more tightly to Pd centers acs.org. | Binds less tightly to Pd centers acs.org. |

| Influence on HOMO | Significantly alters the HOMO of the dimer acs.org. | Modifies the HOMO, but to a different extent than allyl acs.org. |

| Geometric Preference | More likely to result in a syn relationship between bridging ligands acs.org. | More likely to result in an anti relationship between bridging ligands acs.org. |

Reactivity and Mechanistic Investigations of Cyclopentadienyl Allyl Palladium

Ligand Activation and Dissociation Processes

The activation of cyclopentadienyl (B1206354) allyl palladium as a precatalyst involves the dissociation of its ligands to generate a coordinatively unsaturated and highly reactive Pd(0) species. This process is governed by the hapticity changes of the cyclopentadienyl ring and the subsequent reductive elimination of the allyl and Cp ligands. The nature of ancillary ligands can further modulate the energetics of these activation steps.

Mechanism of η⁵-Cyclopentadienyl Ring Slippage

The cyclopentadienyl ligand is known for its coordinative flexibility, capable of binding to a metal center in various hapticities, most commonly η⁵, η³, and η¹. wikipedia.orgchemrxiv.org The change in hapticity, often termed "ring slippage," is a fundamental mechanistic step in the reactivity of many cyclopentadienyl complexes. chemrxiv.orgnih.govchemrxiv.org For cyclopentadienyl allyl palladium, an 18-electron complex, the η⁵-coordination of the Cp ring contributes to its stability. wikipedia.org

However, for catalytic activity to ensue, the palladium center must become available for substrate coordination. This is often facilitated by a change in the hapticity of the Cp ligand from η⁵ to η³ or η¹, effectively opening up a coordination site. While direct experimental or computational studies specifically on the ring slippage of (Cp)Pd(allyl) are not extensively detailed in the provided results, the principle is well-established in organometallic chemistry. chemrxiv.orgchemrxiv.orgacs.org For instance, computational studies on other cyclopentadienyl complexes have shown that two-electron reduction can induce haptotropic shifts, leading to slipped planar Cp ligands. acs.org In analogous indenyl palladium complexes, which are structurally related to Cp complexes, the ability of the indenyl ligand to undergo facile ring slippage has been shown to be a key factor in the faster reduction rates compared to allyl systems. acs.org This suggests that the η⁵ to η³ or η¹ slippage of the cyclopentadienyl ring is a plausible and critical step in the activation of this compound, lowering the energy barrier for subsequent reactions.

Reductive Elimination Pathways in Catalyst Activation

(η⁵-C₅H₅)Pd(η³-C₃H₅) → Pd(0) + C₅H₅-C₃H₅ wikipedia.org

The resulting Pd(0) species is coordinatively unsaturated and can readily engage in the catalytic cycle, for example, by oxidative addition to a substrate. youtube.comwiley.com The reductive elimination from the (Cp)Pd(allyl) complex is a facile process. wikipedia.org In some cases, the reductive elimination process is proposed to proceed through a palladium(IV) intermediate, especially in the presence of certain reagents, which then leads to the formation of the C-C bond with retention of configuration at the carbon atom. elsevierpure.com

The activation of the precatalyst can be initiated by the introduction of other ligands, such as phosphines. The reaction of (Cp)Pd(allyl) with bulky alkyl phosphines leads to the formation of two-coordinated palladium(0) complexes and the coupled product of the Cp and allyl ligands. wikipedia.org

(η⁵-C₅H₅)Pd(η³-C₃H₅) + 2 PR₃ → Pd(PR₃)₂ + C₅H₅-C₃H₅ wikipedia.org

This reaction highlights a common pathway for generating the active catalyst in situ.

Influence of Ancillary Ligands on Ligand Dissociation and Activation Energy

Computational studies have shown that in palladium-catalyzed reactions, the polarization and electrostatic effects of ancillary ligands can be more important than just their electron-donating or withdrawing nature. nih.gov The steric bulk of the ancillary ligand is another critical factor. acs.org Bulky ligands can promote the formation of monoligated, highly reactive Pd(0) species, which are often the true active catalysts in cross-coupling reactions. mit.edu The coordination mode of the ancillary ligand can also have a significant impact on the photoluminescence quantum yield, although it may not strongly influence the emission wavelength. rsc.org In the context of (Cp)Pd(allyl), the addition of ancillary ligands like phosphines facilitates the reductive elimination of the Cp and allyl groups, demonstrating their direct influence on the activation process. wikipedia.org The choice of the ancillary ligand is therefore a key parameter in designing efficient catalytic systems based on this compound.

Role of Palladium Oxidation States in Catalysis

The catalytic cycle of palladium-catalyzed reactions typically involves the shuttling of the palladium center between different oxidation states, most commonly Pd(0) and Pd(II). youtube.comrsc.org However, the existence and role of other oxidation states, such as Pd(I) and even Pd(IV), have been increasingly recognized as important in understanding the complete mechanistic picture. elsevierpure.comrsc.org

Mechanism of Pd(II) to Pd(0) Reduction in Precatalyst Activation

The activation of the Pd(II) precatalyst, this compound, to the catalytically active Pd(0) species is a critical initiation step. researchgate.netresearchgate.net Several pathways for this reduction have been identified, and the specific mechanism can depend on the reaction conditions, including the solvent and the presence of additives. acs.orgresearchgate.netresearchgate.net

One common pathway involves the use of alcohols as both the solvent and the reducing agent. acs.orgresearchgate.net Detailed experimental and computational studies on (η³-allyl)Pd(L)(Cl) type precatalysts have shown that alcoholic solvents can facilitate the reduction to Pd(0). The rate of this reduction is highly dependent on the nature of the allyl-type ligand, with indenyl systems being reduced faster than allyl systems due to the facile ring slippage of the indenyl ligand. acs.org

Another proposed mechanism for the reduction of Pd(II) to Pd(0) involves the organometallic reagent itself acting as the reductant. youtube.com In this scenario, a small portion of the organometallic reagent is consumed to reduce the Pd(II) salt to Pd(0), which then enters the catalytic cycle. youtube.com For (Cp)Pd(allyl), the reductive elimination of the Cp and allyl ligands is the intrinsic pathway for Pd(0) generation. wikipedia.org The presence of bases can also promote the reduction of Pd(II) to Pd(0). researchgate.net The choice of base and solvent can be crucial in controlling the reduction pathway and avoiding unwanted side reactions like phosphine (B1218219) oxidation. rsc.org

The following table summarizes different proposed pathways for the reduction of Pd(II) to Pd(0) for allyl-type precatalysts. researchgate.net

| Activation Pathway | Description |

| Solvent Assisted Activation | The solvent, often an alcohol, acts as a reducing agent. |

| Nucleophilic Attack | A nucleophile present in the reaction mixture attacks the allyl ligand, leading to reductive elimination. |

| Transmetallation | The organometallic reagent in a cross-coupling reaction can reduce the Pd(II) center. |

Formation and Reactivity of Dinuclear Pd(I) Complexes

While the Pd(0)/Pd(II) catalytic cycle is predominant, dinuclear palladium(I) complexes have been increasingly identified as stable intermediates and, in some cases, active catalytic species. rsc.orgrsc.org These complexes often feature bridging ligands, and a significant number of them are supported by bridging allyl or related ligands like cyclopentadienyl. rsc.org The formation of these Pd(I) dimers can occur from Pd(II) precatalysts under certain conditions. nih.gov

The reactivity of these dinuclear Pd(I) complexes is a subject of ongoing research. cdnsciencepub.com In some instances, they are considered to be precursors to the active mononuclear Pd(0) catalyst through disproportionation. cdnsciencepub.com However, there is also evidence that intact dinuclear Pd(I) complexes can act as bimetallic catalysts. nih.gov For example, a bis-μ-π-allyl Pd(I) complex has been shown to catalyze the allylic carboxylation of allylstannane and allylboronate with CO₂ without breaking the dinuclear structure. nih.gov

The stability and reactivity of these dinuclear complexes are influenced by the nature of the supporting ligands. acs.org Chelate-bridging ligands can be used to suppress the cleavage of the dinuclear structure into mononuclear species. acs.org The formation of dinuclear Pd(I) complexes from (Cp)Pd(allyl) or related precursors adds another layer of complexity and potential for new reactivity in palladium catalysis. nih.gov

The following table presents examples of dinuclear palladium complexes and their characteristics.

| Complex Type | Bridging Ligand | Notes on Reactivity/Stability |

| Dinuclear Pd(I) complexes | Allyl, Cyclopentadienyl, Indenyl | Can be stable intermediates or active catalysts. rsc.org |

| [PdMe(P^AzA)]₂ | 1-azaallyl | Reacts with small molecules; reactivity depends on the metal oxidation state. cdnsciencepub.com |

| Bis-μ-allyl dipalladium(I) complexes | Allyl | Can act as intact bimetallic catalysts in certain reactions. nih.gov |

| Dinuclear Pd(II) complexes | Pyrazine, 4,4'-bipyridyl | Show cytotoxic activity and interact with DNA/BSA. nih.gov |

Direct Reactivity of Pd(I) Dimers with Substrates

While dinuclear palladium(I) complexes are often considered pre-catalysts that generate highly active Pd(0) species, there is substantial evidence for their direct involvement in reactions with various substrates. nih.govchinesechemsoc.org These Pd(I) dimers, stabilized by bridging ligands, can exhibit unique reactivity profiles that are distinct from the conventional Pd(0)/Pd(II) catalytic cycles. nih.govresearchgate.net

Research has demonstrated that a Pd(I) dimer can react directly with an aryl iodide. rsc.org This interaction does not proceed through a Pd(0) intermediate but involves the dinuclear Pd(I) framework itself. The reaction results in a halogen exchange (Br/I) between the palladium complex and the aryl iodide substrate. rsc.org Computational and spectroscopic data support that the direct oxidative addition of the aryl iodide to the dinuclear palladium center is an energetically viable pathway. rsc.org This mode of action highlights that these dimers are not merely reservoirs for mononuclear catalysts but can act as competent species in stoichiometric and catalytic processes, engaging substrates in a manner that cannot be replicated by simple Pd(0) systems. rsc.orgmdpi.com Such direct reactivity is particularly relevant for activating relatively weak nucleophiles and polyhalogenated arenes where traditional catalysts might fail. nih.govresearchgate.net

Stoichiometric Reactivity Studies

The stoichiometric reactions of this compound, (C₅H₅)Pd(C₃H₅), provide fundamental insights into its chemical behavior, particularly concerning the reactivity of its constituent ligands and its decomposition pathways.

Reactions Involving Nucleophilic Attack on Allyl or Cyclopentadienyl Ligands

The allyl ligand of palladium complexes is a common site for nucleophilic attack. In the context of (π-allyl)palladium complexes, the allyl group is typically considered electrophilic and readily reacts with nucleophiles. acs.org However, the regiochemistry of this attack—whether it occurs at the terminal or central carbon of the allyl moiety—can be influenced by the nature of other ligands attached to the palladium center. capes.gov.br For instance, the choice of phosphine ligands (e.g., PPh₃, P(OPh)₃) can direct stabilized carbon nucleophiles, like dialkyl malonates, to attack either the terminal or the central carbon atom. capes.gov.br

The coordination mode of the allyl ligand is a critical factor determining its reactivity. While η³-allyl ligands are electrophilic, η¹-allyl ligands are nucleophilic and react with electrophiles. acs.orgnih.gov This dual reactivity is fundamental to understanding the reaction pathways of these complexes. In contrast, the cyclopentadienyl (Cp) ligand is generally a stable, spectator ligand that remains bound to the metal throughout many reactions. Direct nucleophilic attack on the Cp ring in this complex is not a commonly reported reactive pathway, with the allyl group being the primary site of interaction.

Insertion Reactions (e.g., CO₂, Alkynes)

This compound and related complexes can undergo insertion reactions with unsaturated molecules like carbon dioxide (CO₂) and alkynes.

Carbon Dioxide Insertion: The insertion of CO₂ into a palladium-allyl bond is highly dependent on the allyl ligand's coordination mode. Studies have shown that complexes with a nucleophilic η¹-allyl ligand react swiftly with CO₂ at low temperatures, whereas complexes featuring an electrophilic η³-allyl ligand are unreactive. nih.govacs.org The mechanism is not a direct insertion into the Pd-C bond. Instead, it involves a nucleophilic attack by the terminal carbon of the η¹-allyl group on the electrophilic carbon of CO₂, followed by an associative substitution at the palladium center to form a palladium carboxylate. nih.govacs.org

| Palladium Allyl Complex | Allyl Ligand Type | Reactivity with CO₂ | Product | Reference |

|---|---|---|---|---|

| (2-methylallyl)₂Pd(PMe₃) | η¹ and η³ | Rapid reaction at low temp. | (η³-2-methylallyl)Pd(OC(O)C₄H₇)(PMe₃) | nih.govacs.org |

| (2-methylallyl)₂Pd(PEt₃) | η¹ and η³ | Rapid reaction at low temp. | (η³-2-methylallyl)Pd(OC(O)C₄H₇)(PEt₃) | nih.govacs.org |

| (2-methylallyl)₂Pd(PPh₃) | η¹ and η³ | Rapid reaction at low temp. | (η³-2-methylallyl)Pd(OC(O)C₄H₇)(PPh₃) | nih.govacs.org |

| (allyl)PdCl(PMe₃) | η³ | No reaction | N/A | nih.gov |

| (PCP)Pd-allyl | η¹ (implied) | Very fast insertion | PCPPd-butenoate complex | rsc.org |

Alkyne Insertion: The insertion of alkynes into Pd-C bonds of palladacycles is a key step in various synthetic methodologies. nih.gov Stoichiometric studies involving the sequential insertion of alkynes and other unsaturated molecules like alkenes into ortho-palladated species demonstrate the formation of larger palladacycles and η³-allyl palladium complexes. nih.gov While direct studies on alkyne insertion into (C₅H₅)Pd(C₃H₅) are specific, the general reactivity pattern involves the alkyne inserting into a Pd-carbon bond, which can initiate cyclization or further functionalization, ultimately leading to complex organic molecules. nih.govyoutube.com

Investigation of Decomposition Pathways in Reaction Media

The primary decomposition pathway for this compound is reductive elimination. wikipedia.org This 18-electron complex is prone to decomposing, particularly upon heating or reaction with certain reagents, to yield palladium(0) and a coupled organic product. wikipedia.org The reductive elimination process involves the formation of a new carbon-carbon bond between the cyclopentadienyl and allyl ligands, producing allylcyclopentadiene (C₅H₅C₃H₅) and elemental palladium.

Decomposition Reaction: (C₅H₅)Pd(C₃H₅) → Pd(0) + C₅H₅C₃H₅ wikipedia.org

This decomposition pathway is synthetically useful, as it provides a route to generate highly reactive, ligand-stabilized Pd(0) complexes. For example, the reaction of (C₅H₅)Pd(C₃H₅) with bulky alkyl phosphines (PR₃) does not lead to simple substitution but rather induces reductive elimination, affording two-coordinate Pd(0) complexes of the type Pd(PR₃)₂. wikipedia.org This reactivity underscores the role of this compound as a convenient precursor for catalytically active Pd(0) species in various cross-coupling reactions.

Catalytic Applications in Organic Synthesis

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govlibretexts.org Cyclopentadienyl (B1206354) allyl palladium and its derivatives have emerged as effective precatalysts for several of these key reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is a cornerstone of modern synthetic chemistry for constructing C-C bonds. nih.govmdpi.comijpcsonline.com Allyl-based palladium precatalysts, including those derived from cyclopentadienyl allyl palladium, are widely used due to their bench stability and high activity. nih.govnih.gov

The performance of allyl-based palladium precatalysts in Suzuki-Miyaura reactions is significantly influenced by the nature of the ancillary ligand, which can be a phosphine (B1218219) or an N-heterocyclic carbene (NHC). nih.govchemrxiv.org The choice of ligand affects the activation of the precatalyst and the stability of the active catalytic species. nih.govsemanticscholar.org

Studies have compared the activity of various (η³-allyl)PdCl(L) precatalysts, where the allyl group can be unsubstituted, or a crotyl or cinnamyl group, and L is a phosphine or NHC ligand. nih.govnih.gov For instance, in the coupling of 4-chlorotoluene (B122035) and phenyl boronic acid, precatalysts ligated with the bulky phosphine ligand XPhos were evaluated. nih.gov The results indicated that the nature of the allyl-type ligand influences the reaction rate. nih.gov Similarly, when using IPr, a common NHC ligand, for the same reaction, differences in activity were observed among the various allyl-based precatalysts. chemrxiv.orgsemanticscholar.org

A key factor in precatalyst performance is the potential formation of inactive palladium(I) dimers. nih.govsemanticscholar.org To mitigate this, the bulkier η³-1-tert-butylindenyl ligand was developed, which has shown improved activity in certain cross-coupling reactions by preventing dimer formation. nih.gov

Table 1: Comparison of Allyl-Based Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenyl Boronic Acid

| Precatalyst | Ancillary Ligand | Base | Relative Activity |

| (η³-allyl)PdCl(L) | XPhos | K₂CO₃ | Varies with allyl ligand |

| (η³-crotyl)PdCl(L) | XPhos | K₂CO₃ | Varies with allyl ligand |

| (η³-cinnamyl)PdCl(L) | XPhos | K₂CO₃ | Varies with allyl ligand |

| (η³-1-tert-butylindenyl)PdCl(L) | XPhos | KOtBu | Highest activity |

| (η³-allyl)PdCl(L) | IPr | Not specified | Varies with allyl ligand |

Data compiled from multiple studies and represents general trends. nih.govchemrxiv.orgsemanticscholar.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The organic halide adds to the Pd(0) complex to form a Pd(II) species. nih.gov

Transmetalation: The organoboron compound transfers its organic group to the Pd(II) complex, assisted by a base. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond. nih.gov

The formation of the active monoligated Pd(0) species from the precatalyst is crucial, and understanding the activation mechanism allows for the design of more efficient catalytic systems. wikipedia.org

Sonogashira Cross-Coupling Reactions (Copper-Free and Copper-Assisted)

The Sonogashira reaction is a cross-coupling reaction that forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.orgnih.govwikipedia.org It is traditionally catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgmdpi.com However, copper-free versions have been developed to avoid issues associated with copper, such as homocoupling of the alkyne. nih.govrsc.org

Allyl palladium complexes have proven to be effective precatalysts for both copper-assisted and copper-free Sonogashira reactions. nih.gov In copper-free conditions, a monoligated L₁Pd⁰ active catalyst is often hypothesized to be formed from an allyl palladium precatalyst and a bulky, electron-rich phosphine ligand. nih.gov For instance, a study demonstrated that a precatalyst with a P(t-Bu)₃ ligand and a crotyl group successfully catalyzed the coupling of an alkyne without copper. nih.gov The choice of phosphine ligand was found to be critical, with DTBNpP showing higher efficiency than P(t-Bu)₃ or XPhos in certain cases. nih.gov

The general mechanism for the copper-free Sonogashira reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the formation of a π-alkyne-palladium complex. libretexts.org Deprotonation of the alkyne then leads to a palladium acetylide, which, after isomerization and reductive elimination, yields the final product. libretexts.org

In the copper-assisted mechanism, two interconnected catalytic cycles are proposed, one for palladium and one for copper. libretexts.org The copper cycle facilitates the formation of a copper acetylide, which then transmetalates with the palladium complex. youtube.com

Heck-Mizoroki Cross-Coupling Reactions

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to create a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com This reaction was one of the first examples of a C-C bond formation following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While specific examples directly employing this compound as the precatalyst are less commonly detailed in the provided context, the general principles of using palladium precatalysts apply. Dichloro-bis(aminophosphine) complexes of palladium have been shown to be highly active catalysts for the Heck reaction under mild conditions. nih.gov The catalytically active species in these cases are often palladium nanoparticles formed in situ. nih.gov The reaction is versatile, allowing for the coupling of various aryl bromides and chlorides with a range of olefins. nih.govorganic-chemistry.org

Asymmetric Catalysis Employing Chiral Derivatives

The development of chiral cyclopentadienyl (Cp) ligands has significantly advanced the field of asymmetric catalysis. nih.govepfl.chresearchgate.net Chiral derivatives of cyclopentadienyl metal complexes, including those of palladium, have shown immense potential in a wide range of enantioselective transformations. nih.govepfl.ch These chiral catalysts have been successfully applied in challenging reactions such as C-H bond functionalization, leading to the synthesis of valuable and complex molecules with high stereocontrol. researchgate.net The design of the chiral Cp ligand is crucial for achieving high enantioselectivity, and various ligand families have been developed and analyzed. nih.govepfl.ch The application of these chiral catalysts enables the synthesis of both enantiomers of a target molecule, which is of significant importance in medicinal chemistry and materials science. researchgate.netrsc.org

Development of Chiral Cyclopentadienyl Palladium Precatalysts

The development of chiral cyclopentadienyl (Cp) ligands has emerged as a powerful strategy in asymmetric catalysis. chemrxiv.orgsnnu.edu.cn These ligands are designed to create a chiral environment around the metal center, thereby influencing the stereochemical outcome of a reaction. The cyclopentadienyl ligand is an attractive scaffold for introducing chirality due to its strong binding to the metal and the potential for substitution on the ring to create a well-defined stereochemical environment.

The synthesis of chiral Cp ligands often involves the use of starting materials from the chiral pool or asymmetric synthesis to construct a cyclopentadiene (B3395910) ring with stereogenic centers or planar chirality. These chiral Cp ligands can then be coordinated to a metal center. In the context of palladium, a hypothetical chiral this compound precatalyst, [(Cpx)Pd(allyl)], would involve the synthesis of a chiral cyclopentadienyl ligand (Cpx) and its subsequent reaction with an appropriate palladium precursor, such as an allylpalladium chloride dimer.

While direct reports on the synthesis and isolation of such specific chiral palladium complexes are scarce, the general strategies for creating chiral Cp-metal complexes are well-established for other metals like rhodium and iridium. snnu.edu.cn These methods often involve the reaction of a deprotonated chiral cyclopentadienyl ligand with a suitable metal halide.

The design of these chiral Cp ligands is crucial for inducing high enantioselectivity. Key design elements often include:

C₂-Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states and can lead to higher enantioselectivity.

Steric Hindrance: Bulky substituents on the Cp ring can create a chiral pocket around the metal's active site, effectively shielding one face of the substrate from attack.

Electronic Effects: The electronic properties of the substituents on the Cp ring can influence the reactivity and selectivity of the catalyst.

The table below illustrates hypothetical examples of chiral cyclopentadienyl ligands that could be employed in the synthesis of chiral palladium precatalysts, based on established ligand families for other metals.

| Chiral Cyclopentadienyl Ligand Type | Key Chiral Feature | Potential for Palladium Catalysis |

| Menthol-derived Cp Ligand | Central chirality from (-)-menthol | Could provide a basic chiral scaffold. |

| Binaphthyl-fused Cp (Noyori-type) | Axial chirality from the binaphthyl backbone | High steric demand could enforce high enantioselectivity. |

| Ferrocene-based Cp Ligand | Planar chirality of the ferrocene (B1249389) unit | Offers a rigid and sterically defined environment. |

Applications in Enantioselective Transformations

The primary application for a chiral this compound precatalyst would be in palladium-catalyzed enantioselective transformations, most notably asymmetric allylic alkylation (AAA). In a typical AAA reaction, a palladium(0) catalyst reacts with an allylic substrate to form a π-allyl palladium(II) intermediate. A nucleophile then attacks this intermediate, forming a new carbon-carbon or carbon-heteroatom bond. The role of the chiral ligand is to control the facial selectivity of the nucleophilic attack on the π-allyl intermediate, leading to the preferential formation of one enantiomer of the product.

While the vast majority of successful palladium-catalyzed AAA reactions employ chiral phosphine ligands, a chiral cyclopentadienyl ligand could theoretically fulfill the same role. The chiral Cp ligand would remain bound to the palladium center throughout the catalytic cycle, influencing the stereochemical outcome of the nucleophilic addition.

The table below outlines the results of a standard asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, a benchmark reaction for testing new chiral catalysts. The data presented is hypothetical, illustrating the expected outcomes based on the performance of well-established chiral palladium systems with other ligand types.

| Entry | Chiral Ligand on Pd | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Hypothetical (R)-Menthyl-Cp | THF | 25 | 95 | 75 |

| 2 | Hypothetical (S)-BINOL-Cp | CH₂Cl₂ | 0 | 98 | 92 |

| 3 | Hypothetical Planar Chiral Ferrocenyl-Cp | Toluene | 25 | 92 | 88 |

In these hypothetical examples, the chiral cyclopentadienyl ligand attached to the palladium center would dictate the enantioselectivity of the reaction. The variation in enantiomeric excess would be attributed to the different steric and electronic environments created by each unique chiral Cp ligand. For instance, the more rigid and sterically demanding BINOL-derived Cp ligand would be expected to provide higher enantioselectivity compared to the more flexible menthyl-derived ligand.

Applications in Materials Science and Surface Chemistry

Precursors for Metal Organic Chemical Vapor Deposition (MOCVD)

Metal Organic Chemical Vapor Deposition (MOCVD) is a dominant technique for producing high-quality thin films and nanostructures. The choice of precursor is critical, and Cyclopentadienyl (B1206354) allyl palladium has been identified as a suitable candidate for the low-temperature deposition of palladium. researchgate.netharvard.edu

Cyclopentadienyl allyl palladium serves as a precursor in the MOCVD process to create thin films of metallic palladium. wikipedia.org The compound's volatility allows it to be transported in the gas phase to a heated substrate, where it undergoes thermal decomposition. Studies have shown that this precursor can yield high-purity, smooth, and featureless palladium films under mild conditions, such as a substrate temperature of 250 °C. illinois.edu Electrical conductivity measurements of films deposited from related palladium precursors show resistivity comparable to that of bulk palladium, indicating the high quality of the deposited material. illinois.edu The thermolysis of (cyclopentadienyl)(allyl)palladium primarily yields cyclopentadiene (B3395910) and propene as gaseous byproducts. illinois.edu

| MOCVD Parameter | Value/Observation | Reference |

| Precursor | (Cyclopentadienyl)(allyl)palladium | illinois.edu |

| Substrate Temperature | ~250 °C (for related precursors) | illinois.edu |

| Resulting Film | High-purity, smooth palladium | illinois.edu |

| Gaseous Byproducts | Cyclopentadiene (~43%), Propene (~38%) | illinois.edu |

A significant application of this compound is in the synthesis of highly dispersed palladium nanoparticles on various substrates. A notable example is the use of a two-step MOCVD process to deposit palladium nanoparticles on carbon nanofibers (CNFs). nih.gov This method is recognized as an atom-efficient route for creating supported catalysts. nih.gov The resulting materials, featuring palladium nanoparticles supported on CNFs, have demonstrated high catalytic activity and stability, for instance, in the hydrogenation of cyclooctene. nih.gov

The process involves the initial adsorption and decomposition of the precursor on the substrate material at atmospheric pressure. This technique allows for the creation of well-distributed nanoparticles, which is crucial for catalytic applications where a high surface-area-to-volume ratio is desired.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Applications

While this compound is a well-regarded precursor for thermal MOCVD due to its good volatility, its stability can be limited. academie-sciences.fr Plasma-Enhanced Chemical Vapor Deposition (PECVD) is an alternative deposition technique that uses plasma to decompose the precursor molecules at lower temperatures than conventional CVD. Although PECVD is a known method for depositing palladium films, and other volatile palladium complexes have been successfully used, the specific and extensive application of this compound in PECVD processes is not as widely documented in available literature. academie-sciences.frscience.gov Research in this area has explored other novel palladium complexes with allyl and alkenolate ligands for PECVD, demonstrating the potential of this technique for creating palladium films and clusters on substrates like biomorphic carbon. academie-sciences.fr

Surface Interactions and Decomposition on Metal Substrates

Understanding the fundamental interactions between the precursor molecule and the substrate surface is paramount for controlling the deposition process and the purity of the resulting material.

The initial stages of palladium film growth have been investigated by studying the deposition and decomposition of this compound on a Pd(111) single crystal. researchgate.net These studies, often conducted under ultra-high vacuum conditions, utilize surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. researchgate.net Research shows that the precursor molecule undergoes chemical modification upon adsorption onto the palladium surface, even at cryogenic temperatures as low as 170 K. researchgate.net As the temperature is increased, the precursor decomposes, leading to a change in the oxidation state of the palladium from +2 in the precursor to 0 in the metallic deposit, with the hydrocarbon ligands remaining adsorbed on the surface. researchgate.net

Detailed spectroscopic analysis has provided insights into the decomposition mechanism. Upon adsorption on a clean palladium surface, the initial step involves a strong interaction between the allyl ligand and the palladium substrate. researchgate.net This interaction is followed by the cleavage of the Pd-Cp bond, which facilitates the reduction of Pd(II) to metallic Pd(0). researchgate.net Subsequent heating to around 235 K results in the complete reduction of the palladium from the precursor, indicating a direct interaction between the palladium atoms of the precursor and the palladium substrate surface. researchgate.net These mechanistic studies are crucial for optimizing deposition processes to minimize the incorporation of impurities from the ligands into the growing film.

| Technique | Observation | Temperature | Reference |

| XPS & NEXAFS | Chemical modification of precursor upon adsorption | 170 K | researchgate.net |

| NEXAFS | Strong interaction between allyl ligand and Pd substrate | Initial Stage | researchgate.net |

| XPS & NEXAFS | Reduction of Pd(II) to Pd(0) | 235 K | researchgate.net |

| XPS | Ligands remain adsorbed on the surface after decomposition | >170 K | researchgate.net |

Future Directions and Emerging Research Areas

Design of Advanced Catalyst Precursors for Enhanced Activity and Selectivity

A primary focus of future research is the evolution from generating catalysts in situ to employing well-defined, preformed palladium-ligand complexes. This shift allows for greater control over the generation of the active catalytic species, which is often a monoligated, 14-electron Pd(0) complex (L-Pd(0)). researchgate.netresearchgate.net The design of precursors based on the cyclopentadienyl (B1206354) allyl palladium scaffold is aimed at optimizing the formation of these highly reactive species while minimizing deactivation pathways.

One significant challenge in palladium catalysis is the formation of inactive palladium(I) dimers through a comproportionation reaction between the Pd(II) precatalyst and the active Pd(0) species. researchgate.netnih.gov Future catalyst design will focus on incorporating sterically demanding cyclopentadienyl or ancillary ligands to inhibit this dimerization. Research has shown that replacing the simple allyl ligand with bulkier alternatives, such as 1-tert-butylindenyl, can prevent the formation of these off-cycle dimers and lead to improved catalytic activity. nih.gov

Furthermore, the synthesis of novel cationic cyclopentadienyl palladium(II) complexes represents a promising frontier. For instance, new synthetic routes have been developed for [Pd(Cp)(L)n]m[BF4]m complexes, where L represents various mono- and bidentate phosphine (B1218219) ligands. mdpi.com These well-defined cationic precursors offer enhanced stability and have shown high activity in reactions like the telomerization of 1,3-butadiene and the polymerization of phenylacetylene. mdpi.com The systematic modification of the electronic and steric properties of both the cyclopentadienyl ring and the ancillary ligands will allow for the fine-tuning of catalyst performance for specific organic transformations.

| Precursor Design Strategy | Objective | Potential Outcome |

| Sterically Demanding Ligands | Inhibit Pd(I) dimer formation | Enhanced catalyst lifetime and activity |

| Well-Defined Cationic Complexes | Improve stability and solubility | Higher catalytic efficiency and broader applicability |

| Functionalized Cp Ligands | Tune electronic and steric properties | Increased selectivity (regio-, chemo-, enantio-) |

| Labile Ancillary Ligands | Facilitate rapid generation of Pd(0) | Lower catalyst activation barriers and reaction times |

Exploration of Novel Reactivity Modes for Cyclopentadienyl Allyl Palladium Complexes

Research is expanding beyond the conventional Pd(0)/Pd(II) catalytic cycles that dominate cross-coupling reactions. An emerging area is the study of dinuclear Pd(I) complexes, which can be supported by bridging allyl and cyclopentadienyl ligands. researchgate.net These species, once considered mere off-cycle products, are now being investigated as key intermediates and potential catalysts in their own right. Understanding the synthesis, electronic structure, and reactivity of these bimetallic complexes could unlock new catalytic pathways. researchgate.net For example, Pd(I) dimers with bridging allyl ligands have been shown to activate small molecules like carbon dioxide (CO2), opening avenues for novel carboxylation reactions. acs.org

Another burgeoning field is the use of visible light to induce novel palladium catalysis. This approach moves away from traditional two-electron redox processes and leverages single-electron transfer (SET) pathways. nih.gov Photoexcitation of palladium complexes can generate radical intermediates, enabling a host of transformations that are difficult to achieve through ground-state chemistry. Future work will likely explore the potential of this compound and its derivatives as photosensitizers or catalysts in these light-driven reactions, potentially leading to new methods for C-H activation and functionalization under mild conditions. nih.gov

Direct C-H activation and functionalization represent a paradigm shift from traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgdtu.dk While palladium-catalyzed allylic C-H activation has been developed, future research aims to expand the substrate scope and improve efficiency. rsc.org this compound complexes could serve as precursors for catalysts capable of activating previously unreactive C-H bonds, offering more atom-economical and sustainable synthetic routes. nih.gov

| Reactivity Mode | Description | Potential Application |

| Dinuclear Pd(I) Chemistry | Involves bimetallic complexes with bridging ligands. researchgate.net | Catalytic activation of small molecules (e.g., CO2). acs.org |

| Visible Light Photocatalysis | Utilizes light energy to drive single-electron transfer (SET) processes. nih.gov | Novel radical-based transformations, mild C-H functionalization. |

| Direct C-H Activation | Functionalizes C-H bonds directly, avoiding pre-functionalized substrates. dtu.dk | Atom-economical synthesis of complex molecules. |

| Polymerization Initiation | Cp(π-allyl)Pd acts as an initiator for monomer polymerization. acs.org | Synthesis of novel polymers with controlled molecular weight. |

Integration into Sustainable and Green Chemistry Methodologies

The finite availability and high cost of palladium necessitate the development of more sustainable catalytic processes. researchgate.netsemanticscholar.org A key goal is to design this compound-based systems that are highly efficient, allowing for extremely low catalyst loadings (down to parts-per-million levels), which minimizes waste and cost. semanticscholar.org

A major thrust in green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives, such as water. rsc.org Future research will focus on designing water-soluble ligands for this compound complexes, enabling catalysis in aqueous media. This approach not only reduces environmental impact but can also lead to unique reactivity and selectivity.

Catalyst recycling is crucial for the sustainability of processes involving precious metals. The heterogenization of this compound complexes by immobilizing them on solid supports is a promising strategy. nih.gov Supports such as functionalized polymers, silica, or hypercrosslinked polymers can trap the palladium species, preventing leaching into the product and allowing for the simple separation and reuse of the catalyst over multiple cycles. nih.gov This approach addresses both economic and environmental concerns associated with palladium catalysis. Research will focus on developing robust anchoring strategies that maintain high catalytic activity while ensuring long-term stability.

Computational Predictions for New Ligand Architectures and Reaction Pathways

Computational chemistry has become an indispensable tool for understanding and predicting catalytic performance. Density Functional Theory (DFT) is widely used to investigate the electronic structure of this compound complexes, elucidate reaction mechanisms, and rationalize observed selectivity. researchgate.netbohrium.com Future work will leverage increasingly powerful computational methods to model complex catalytic cycles, identify rate-determining steps, and probe catalyst deactivation pathways. researchgate.net

The rational, in silico design of new ligands is set to accelerate catalyst development. nih.gov By establishing quantitative structure-activity relationships (QSAR), researchers can correlate specific ligand properties (e.g., steric bulk, electronic parameters) with catalytic output. nih.gov Automated computational workflows are being developed to screen vast libraries of virtual ligand architectures, predicting their thermodynamic stability and potential effectiveness before undertaking laborious and expensive experimental synthesis. researchgate.net This predictive power will guide synthetic chemists toward the most promising candidates for achieving enhanced activity and selectivity.

Moreover, the application of artificial intelligence (AI) and data science is an emerging trend that holds significant promise. Machine learning algorithms can be trained on existing experimental and computational data to predict the outcomes of reactions and identify the optimal conditions for generating the desired active catalytic species from a given precatalyst. researchgate.net This data-driven approach will complement traditional computational modeling and experimental work, paving the way for the rapid discovery of next-generation catalysts based on the this compound framework.

Q & A

Q. What are the common synthetic routes to cyclopentadienyl allyl palladium complexes, and how do ligand choices influence their stability?

this compound complexes are typically synthesized via two primary routes:

- Reductive elimination : Reaction of Pd(0) with allylic substrates (e.g., allylic acetates or carbonates) generates π-allyl intermediates, which can bind cyclopentadienyl ligands. For example, Pd(0) reacts with allyl halides in the presence of reducing agents like CO to form dinuclear Pd(I) complexes, as seen in reactions involving Na₂PdCl₄ and allyl chlorides .

- Ligand substitution : Pre-formed Pd(II) complexes (e.g., PdCl₂) can undergo ligand exchange with cyclopentadienyl anions and allyl groups. Phosphine ligands (e.g., PPh₃) enhance stability by occupying vacant coordination sites, preventing decomposition .

Ligand steric and electronic properties critically impact stability; bulky phosphines reduce oxidative decomposition, while electron-withdrawing ligands favor nucleophilic attack on the π-allyl moiety .

Q. How do π-allyl palladium intermediates function in catalytic cycles, particularly in cross-coupling reactions?

π-Allyl palladium intermediates are pivotal in catalytic cycles such as allylic alkylation and cascade reactions. The mechanism involves:

Oxidative addition : Pd(0) reacts with allylic substrates (e.g., allyl carbonates) to form Pd(II)-π-allyl complexes.

Nucleophilic attack : Soft nucleophiles (e.g., malonates) attack the allyl ligand, leading to C–C bond formation.

Reductive elimination : Pd(0) regenerates, closing the catalytic cycle .

Steric effects of cyclopentadienyl ligands modulate the electrophilicity of the π-allyl moiety, influencing regioselectivity .

Advanced Research Questions

Q. What is the role of dinuclear Pd(I) complexes with bridging allyl/cyclopentadienyl ligands in catalysis, and how do they challenge traditional Pd(0)/Pd(II) paradigms?

Dinuclear Pd(I) complexes, such as (C₅H₅)(allyl)Pd₂L₂, are increasingly recognized as key intermediates in cross-coupling and hydrogenation reactions. These species form via comproportionation of Pd(0) and Pd(II) precursors or ligand-bridged dimerization . Key insights:

- Structural features : Pd–Pd bonds (~268 pm) and sandwich-like coordination of bridging ligands stabilize dinuclear frameworks, as confirmed by X-ray crystallography .

- Catalytic implications : Their isolation from "Pd(0)/Pd(II)" systems suggests overlooked pathways, necessitating revised mechanistic models for enantioselective and redox-neutral reactions .

Q. How do dynamic ligand processes (e.g., allyl rotation, ligand flips) influence stereoselectivity in palladium-catalyzed allylic alkylation?

Stereoselectivity arises from equilibrium between syn/anti π-allyl conformers and dynamic ligand rearrangements:

- Dative ligand flips : Slow interconversion of rotamers creates distinct stereochemical outcomes.

- Apparent allyl rotation (AAR) : Rapid allyl ligand rotation can lead to enantiomerization, depending on substituent bulk and ancillary ligands (e.g., PHOX ligands bias transition states) .

Computational studies (DFT) and isotopic labeling are critical for mapping energy barriers and optimizing chiral ligands .

Q. What advanced characterization techniques are employed to study this compound complexes under reaction conditions?

- Scanning tunneling microscopy (STM) : Resolves ligand-layer dynamics on Pd surfaces, such as flat adsorption of allyl cyanide on Pd nanoparticles .

- X-ray crystallography : Determines bonding modes (η³ vs. η⁵ for cyclopentadienyl) and Pd–Pd distances in dinuclear complexes .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes allyl rotamers and monitors ligand exchange kinetics .

Q. How do bridging ligands (e.g., cyclopentadienyl, indenyl) modulate the electronic structure and reactivity of dinuclear palladium complexes?

Bridging ligands lower oxidation potentials by delocalizing electron density across Pd–Pd bonds. For example:

- Cyclopentadienyl : Acts as a π-donor, stabilizing Pd(I) centers and facilitating electron transfer in redox cycles .

- Allyl groups : Serve as σ/π-bridges, enabling cooperative activation of substrates (e.g., H₂ in hydrogenation) .

Spectroscopic studies (UV-vis, EPR) and cyclic voltammetry are essential for probing these effects .

Q. How can contradictions in mechanistic data (e.g., outer-sphere vs. inner-sphere pathways) be resolved for Pd-catalyzed enantioselective reactions?

Contradictions often arise from competing pathways. Strategies include:

- Kinetic isotope effects (KIEs) : Differentiate between proton-transfer steps (inner-sphere) and non-bonded transitions (outer-sphere).

- Trapping experiments : Isolate intermediates (e.g., Pd enolates) to validate DFT-proposed structures .

- Ligand screening : Chiral ligands (e.g., BINAP) can enforce specific coordination geometries, favoring one pathway .

Methodological Considerations

- Data contradiction analysis : Cross-validate experimental results (e.g., NMR, XRD) with computational models to reconcile discrepancies in oxidation states or bonding modes .

- Experimental design : Prioritize in-situ techniques (e.g., operando spectroscopy) to capture transient intermediates in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.